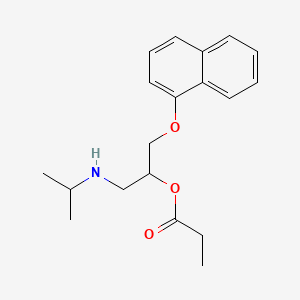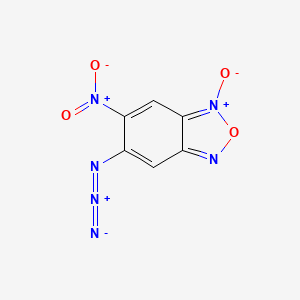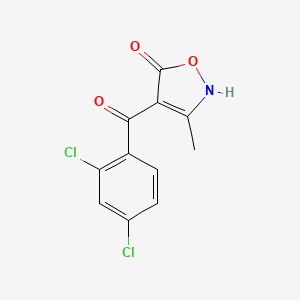
4-(2,4-Dichlorobenzoyl)-3-methyl-1,2-oxazol-5(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Dichlorobenzoyl)-3-methyl-1,2-oxazol-5(2H)-one: is a chemical compound with the following structural formula:
C7H6Cl2O
It belongs to the class of oxazolones and contains both a benzoyl group and a chlorinated benzene ring. Let’s explore its properties and applications.
準備方法
Synthetic Routes:
The synthesis of this compound involves the reaction of 2,4-dichlorobenzoic acid with 3-methyl-2-oxazolidinone. The reaction proceeds via an acylation process, resulting in the formation of the target compound.
Reaction Conditions:
- Reactants: 2,4-dichlorobenzoic acid, 3-methyl-2-oxazolidinone
- Solvent: Appropriate organic solvent (e.g., dichloromethane)
- Catalyst: Acidic or basic conditions
- Temperature: Typically room temperature or slightly elevated
- Isolation: Crystallization or extraction
Industrial Production:
The industrial production of this compound involves scaling up the synthetic route under carefully controlled conditions. It is used as an intermediate in the synthesis of other compounds.
化学反応の分析
Reactions:
Acylation: The compound undergoes acylation, where the benzoyl group is transferred to the oxazolone ring.
Hydrolysis: Under basic conditions, hydrolysis of the ester linkage occurs.
Common Reagents and Conditions:
- Acylation: Thionyl chloride, acetic anhydride, or acyl chlorides
- Hydrolysis: Sodium hydroxide or potassium hydroxide
Major Products:
The major product is the target compound itself, 4-(2,4-Dichlorobenzoyl)-3-methyl-1,2-oxazol-5(2H)-one.
科学的研究の応用
This compound finds applications in various fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential biological activities.
Medicine: Explored for antimicrobial or antiviral properties.
Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The exact mechanism of action is context-dependent. its benzoyl group may interact with cellular targets, affecting enzymatic processes or protein function.
類似化合物との比較
While there are related benzoyl-substituted oxazolones, the unique combination of the 2,4-dichlorobenzoyl group and the 3-methyl-1,2-oxazol-5(2H)-one scaffold sets this compound apart.
Similar Compounds
- 2,4-Dichlorobenzoyl chloride
- 3-Methyl-2-oxazolidinone
特性
CAS番号 |
111460-91-4 |
|---|---|
分子式 |
C11H7Cl2NO3 |
分子量 |
272.08 g/mol |
IUPAC名 |
4-(2,4-dichlorobenzoyl)-3-methyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H7Cl2NO3/c1-5-9(11(16)17-14-5)10(15)7-3-2-6(12)4-8(7)13/h2-4,14H,1H3 |
InChIキー |
BKVJFOMYHDLFEU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)ON1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3-{[4-(2-Hydroxyethoxy)benzoyl]oxy}propoxy)carbonyl]benzoate](/img/structure/B14314427.png)
![Dibenzyl[bis(phenylethynyl)]stannane](/img/structure/B14314442.png)

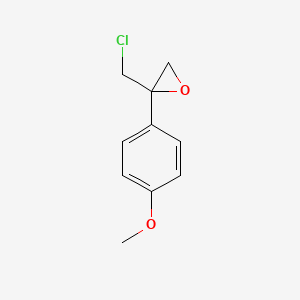
![Bis[([1,1'-biphenyl]-2-yl)oxy](dioctyl)stannane](/img/structure/B14314455.png)
![Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate](/img/structure/B14314458.png)
![2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid](/img/structure/B14314462.png)

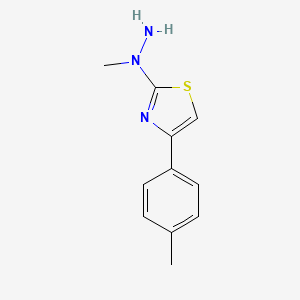
![4-[1-(4-Hydroxyphenyl)cyclopentyl]-2-(prop-2-en-1-yl)phenol](/img/structure/B14314480.png)

